molecular formula C5H10ClN3OS B15317232 1-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]methanaminehydrochloride

1-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]methanaminehydrochloride

Cat. No.: B15317232
M. Wt: 195.67 g/mol
InChI Key: XBEKTBQFCHECBV-UHFFFAOYSA-N
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Description

1-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride is a heterocyclic amine derivative featuring a 1,3,4-thiadiazole core substituted at position 5 with a methoxymethyl group and at position 2 with a methanamine moiety, stabilized as a hydrochloride salt. The compound’s key structural elements include:

  • A sulfur-containing thiadiazole ring, which confers electronic and steric properties distinct from oxygen-based analogs.
  • A methoxymethyl substituent, which enhances lipophilicity compared to smaller alkyl or halogen groups.
  • A primary amine group protonated as a hydrochloride salt, improving solubility in polar solvents.

Properties

Molecular Formula

C5H10ClN3OS

Molecular Weight

195.67 g/mol

IUPAC Name

[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]methanamine;hydrochloride

InChI

InChI=1S/C5H9N3OS.ClH/c1-9-3-5-8-7-4(2-6)10-5;/h2-3,6H2,1H3;1H

InChI Key

XBEKTBQFCHECBV-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN=C(S1)CN.Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituents, heterocyclic cores, and salt forms. Key structural variations and their implications are summarized in Table 1 .

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (Position 5) Heterocycle Amine/Salt Form Molecular Formula Molecular Weight (g/mol) Key Features
1-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride (Target) Methoxymethyl 1,3,4-Thiadiazole Hydrochloride ~C₆H₁₀ClN₃OS ~215–220* Moderate lipophilicity; sulfur enhances π-stacking potential.
1-[5-(1,1-Difluoroethyl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride 1,1-Difluoroethyl 1,3,4-Thiadiazole Hydrochloride C₅H₈ClF₂N₃S 215.65 Higher electronegativity from fluorine; potential metabolic stability.
1-[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride Ethoxymethyl 1,3,4-Thiadiazole Hydrochloride C₆H₁₂ClN₃OS ~229.7 Increased lipophilicity vs. methoxymethyl; altered pharmacokinetics.
[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride 4-Methoxyphenyl 1,3,4-Thiadiazole Hydrochloride C₁₀H₁₂ClN₃OS 265.7 Aromatic substituent enhances π-π interactions; bulky group may limit solubility.
[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride Methoxymethyl 1,3,4-Oxadiazole Hydrochloride C₅H₉ClN₃O₂ 190.6 Oxygen replaces sulfur; reduced polarizability and potential bioavailability.
5-(1-Aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride Aminoethyl 1,3,4-Thiadiazole Dihydrochloride C₄H₁₀Cl₂N₄S 233.1 Additional amine group; higher solubility but increased polarity.

*Estimated based on analogs.

Substituent-Driven Differences

  • Halogen vs. Alkoxy Groups : The 1,1-difluoroethyl analog () introduces fluorine atoms, which increase electronegativity and metabolic stability compared to the methoxymethyl group. Fluorinated compounds often exhibit enhanced binding to hydrophobic pockets in biological targets .
  • Alkoxy Chain Length: Ethoxymethyl () vs.
  • Aromatic vs. Aliphatic Substituents : The 4-methoxyphenyl analog () introduces aromaticity, favoring interactions with aromatic residues in enzymes or receptors. However, steric bulk may reduce solubility in aqueous media .

Heterocycle Modifications

  • Thiadiazole vs. Thiadiazoles generally exhibit stronger π-stacking and higher thermal stability .

Salt and Amine Variations

  • Hydrochloride vs. Dihydrochloride : The dihydrochloride salt () increases solubility in polar solvents but may limit passive diffusion across lipid membranes. The additional protonation site could also alter binding kinetics .

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